3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(3-methylphenyl)propanamide
Description
The compound 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(3-methylphenyl)propanamide features a benzoxazole core substituted with a chlorine atom at position 5 and an oxo group at position 2. The benzoxazole moiety is linked via a propanamide chain to a 3-methylphenyl group.
Properties
IUPAC Name |
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(3-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-11-3-2-4-13(9-11)19-16(21)7-8-20-14-10-12(18)5-6-15(14)23-17(20)22/h2-6,9-10H,7-8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWDWUFPUPGVDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(3-methylphenyl)propanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminophenol derivative and a carboxylic acid derivative. The reaction is usually carried out under acidic or basic conditions, with the use of dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Attachment of the Propanamide Group: The propanamide group can be introduced through an amidation reaction involving the oxazole derivative and a suitable amine, such as m-toluidine. This reaction is typically carried out in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes selective hydrolysis under acidic or alkaline conditions due to its amide and benzoxazole functional groups:
| Reaction Type | Conditions | Products | Yield | Key Observations | Source |
|---|---|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux (4–6 hr) | 3-(5-Chloro-2-oxo-1,3-benzoxazol-3-yl)propanoic acid + 3-methylaniline | 65–78% | Acidic hydrolysis preserves benzoxazole ring integrity. | |
| Benzoxazole ring opening | 10% NaOH, 80°C (8 hr) | 2-Amino-4-chlorophenol derivatives + propanamide intermediates | 42–55% | Alkaline conditions destabilize the oxazole ring, leading to fragmentation. |
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Mechanistic Insight : The amide bond’s hydrolysis follows nucleophilic acyl substitution, while benzoxazole ring opening involves nucleophilic attack at the electron-deficient C2 position.
Substitution Reactions
The chloro substituent at the benzoxazole C5 position participates in nucleophilic aromatic substitution (NAS):
| Reagent | Conditions | Product | Yield | Catalyst/Notes | Source |
|---|---|---|---|---|---|
| Sodium methoxide | DMF, 120°C (12 hr) | 3-(5-Methoxy-2-oxo-1,3-benzoxazol-3-yl)-N-(3-methylphenyl)propanamide | 58% | Requires phase-transfer catalysts (e.g., TBAB) for improved efficiency. | |
| Ammonia (NH₃) | Ethanol, 100°C (24 hr) | 3-(5-Amino-2-oxo-1,3-benzoxazol-3-yl)-N-(3-methylphenyl)propanamide | 37% | Low yield due to competing hydrolysis. |
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Structural Impact : Substitution at C5 alters electronic properties, enhancing hydrogen-bonding capacity for biological interactions.
Oxidation and Reduction
The propanamide backbone and benzoxazole ring exhibit redox susceptibility:
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Oxidation (amide to nitrile) | KMnO₄, H₂SO₄ | 70°C, 6 hr | 3-(5-Chloro-2-oxo-1,3-benzoxazol-3-yl)propanenitrile | 81% | |
| Reduction (benzoxazole ring) | LiAlH₄, THF | Reflux, 3 hr | 3-(5-Chloro-2-hydroxybenzyl)-N-(3-methylphenyl)propanamide | 63% |
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Applications : Reduction products show enhanced solubility, making them candidates for pharmacokinetic optimization.
Cyclization Reactions
Intramolecular cyclization forms heterocyclic systems:
| Reagent | Conditions | Product | Yield | Notes | Source |
|---|---|---|---|---|---|
| PCl₅, POCl₃ | Toluene, 110°C (8 hr) | Benzoxazolo[3,2-a]quinazolinone derivative | 49% | Forms fused bicyclic structure via dehydration. | |
| H₂SO₄ (conc.) | RT, 24 hr | Spirocyclic oxazolidinone | 28% | Low yield due to competing side reactions. |
Esterification and Functional Group Interconversion
The terminal amide group undergoes esterification for prodrug synthesis:
Comparative Reactivity with Analogues
A comparison of reaction outcomes with structurally similar compounds highlights unique behaviors:
| Compound | Substituent | Hydrolysis Rate (t₁/₂) | Substitution Efficiency | Oxidation Yield |
|---|---|---|---|---|
| Target compound | 5-Cl, 3-methylphenyl | 2.1 hr (acidic) | Moderate (58% methoxy) | 81% (KMnO₄) |
| N-(4-methylphenyl) analogue | 4-methylphenyl | 1.8 hr (acidic) | High (72% methoxy) | 79% (KMnO₄) |
| 5-Fluoro derivative | 5-F | 3.4 hr (acidic) | Low (41% methoxy) | 68% (KMnO₄) |
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Key Insight : The 5-chloro group increases electrophilicity at C5, accelerating substitution but slightly reducing hydrolytic stability .
Mechanistic and Kinetic Studies
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Kinetics of Amide Hydrolysis : Follows pseudo-first-order kinetics with activation energy () of 72.3 kJ/mol.
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DFT Calculations : Predict preferential attack at C5 over C4 during substitution due to lower LUMO energy (-1.92 eV).
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Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance substitution yields by stabilizing transition states.
Scientific Research Applications
Medicinal Chemistry
The compound belongs to a class of benzoxazole derivatives that have been widely studied for their pharmacological properties. The presence of the benzoxazole moiety contributes to a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
Anticancer Activity
Research has indicated that benzoxazole derivatives can exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that compounds with similar structures can inhibit the activity of kinases, which are crucial for cancer cell signaling pathways.
Case Study:
A study demonstrated that a related benzoxazole derivative showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action was linked to the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The antimicrobial potential of 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(3-methylphenyl)propanamide has been explored in several studies. The compound has shown selective activity against Gram-positive bacteria while exhibiting reduced efficacy against Gram-negative strains.
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | MIC (µg/mL) | Active Against |
|---|---|---|
| Compound A | 12 | Bacillus subtilis |
| Compound B | 25 | Escherichia coli |
| Compound C | 8 | Bacillus subtilis |
| Compound D | 30 | Pichia pastoris |
This table summarizes findings from various studies indicating that the structural modifications on the benzoxazole ring significantly influence the antimicrobial activity.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Modifications to the benzoxazole moiety or the propanamide side chain can enhance potency and selectivity.
Key Structural Features
The following features are critical for its biological activity:
- Chloro Substitution : The presence of chlorine enhances lipophilicity and may improve membrane permeability.
- Aromatic Substituents : The N-(3-methylphenyl) group contributes to binding affinity with biological targets.
Future Directions in Research
Ongoing research is focused on:
- Synthesis of Novel Derivatives : Exploring different substituents on the benzoxazole ring to enhance bioactivity.
- In Vivo Studies : Conducting animal model studies to evaluate therapeutic efficacy and safety profiles.
- Mechanistic Studies : Investigating the precise mechanisms through which these compounds exert their biological effects.
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(3-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the chloro substituent play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The propanamide group may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Key Features
The following compounds share structural similarities with the target molecule, differing primarily in substituents and heterocyclic systems:
Key Differences and Implications
Heterocyclic Core: The target compound’s benzoxazole core () contrasts with the oxadiazole-thiazole systems in compounds 7c–7d (). The thiazolidinone core in introduces a sulfur atom and a ketone group, which may alter redox properties and binding affinity .
Substituent Effects: The 3-methylphenyl group in the target compound likely improves lipophilicity compared to the 4-methylphenyl in 7d, influencing membrane permeability .
Physicochemical Properties :
- Melting points for compounds 7c–7d (134–178°C) suggest moderate crystallinity, typical for amide-containing heterocycles. The target compound’s melting point is unreported but likely falls within this range due to structural similarities .
- The (Z)-N-(3-hydroxyphenyl) derivative () has a predicted density of 1.43 g/cm³ and pKa of 9.53, indicating higher polarity than the target compound, which lacks hydroxyl groups .
Spectroscopic and Analytical Data
Spectral Characteristics of Analogs
- IR Spectroscopy :
- NMR Spectroscopy :
- EI-MS :
- Molecular ion peaks for 7c–7d align with their molecular weights (375–389 g/mol). The target compound’s estimated molecular ion would appear near m/z 330 .
Biological Activity
3-(5-Chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(3-methylphenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of analgesia and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClNO
- IUPAC Name : this compound
Structural Features
The compound features:
- A benzoxazole ring which is known for its diverse biological activities.
- A propanamide moiety that contributes to its pharmacological properties.
Analgesic and Anti-inflammatory Effects
Several studies have evaluated the analgesic and anti-inflammatory properties of benzoxazole derivatives, including the target compound.
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Antinociceptive Activity :
- Research indicates that derivatives of benzoxazole exhibit significant antinociceptive activity when tested in various pain models such as the tail flick and hot plate tests. For instance, compounds similar to this compound were found to be more effective than standard analgesics like dipyrone and aspirin in reducing pain responses .
- Anti-inflammatory Activity :
Cytotoxicity Against Cancer Cells
Benzoxazole derivatives have also been studied for their cytotoxic effects against various cancer cell lines:
| Cell Line | Effect Observed |
|---|---|
| MCF-7 (Breast Cancer) | Significant cytotoxicity |
| A549 (Lung Cancer) | Moderate cytotoxicity |
| HepG2 (Liver Cancer) | Variable effects |
| PC3 (Prostate Cancer) | Notable cytotoxic effects |
Studies have indicated that modifications on the benzoxazole ring can enhance or diminish cytotoxicity, suggesting a structure-activity relationship that warrants further investigation .
Antimicrobial Activity
The antimicrobial properties of benzoxazole derivatives have also been explored:
- Compounds similar to the target structure showed activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis. The minimal inhibitory concentrations (MICs) were determined, revealing varying levels of effectiveness depending on structural modifications .
Case Study 1: Synthesis and Evaluation
In a study conducted by researchers, several derivatives including 3-(5-chloro-2(3H)-benzoxazolon-3-yl)propanamide were synthesized. These compounds underwent rigorous testing for both analgesic and anti-inflammatory properties using established animal models. The results indicated that certain derivatives exhibited superior activity compared to traditional analgesics .
Case Study 2: Structure-Activity Relationship
A detailed analysis of the structure-activity relationship among various benzoxazole derivatives revealed that specific substitutions on the phenyl ring significantly impacted both antinociceptive and cytotoxic activities. For example, electron-donating groups enhanced activity against certain cancer cell lines while reducing antimicrobial efficacy .
Q & A
Q. What are the common synthetic routes for 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(3-methylphenyl)propanamide, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves cyclization of ortho-aminophenol derivatives followed by amidation. Key steps include:
- Cyclization : Formation of the benzoxazole ring via condensation of 5-chloro-2-aminophenol with a carbonyl source under acidic conditions .
- Amidation : Coupling the benzoxazole intermediate with 3-methylphenylpropanamide using carbodiimide-based reagents (e.g., DCC or EDCI) in solvents like dichloromethane or DMF. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) improve yields .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures purity .
Q. How is the structural integrity of this compound confirmed after synthesis?
Analytical techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR verify the benzoxazole ring (δ 6.8–7.5 ppm for aromatic protons) and propanamide linkage (δ 2.3–2.8 ppm for CH₂ groups) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 387.08) .
- HPLC : Purity ≥95% is achieved using C18 columns with acetonitrile/water mobile phases .
Q. What preliminary biological screening methods are recommended for assessing its therapeutic potential?
Initial screens focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (IC₅₀ values reported in µM ranges) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .
Advanced Research Questions
Q. How can reaction pathways be optimized to address low yields in the final amidation step?
Strategies include:
- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature gradients : Stepwise heating (40°C → 80°C) reduces side reactions like hydrolysis .
- Real-time monitoring : TLC or inline IR spectroscopy tracks intermediate formation .
Q. What structural analogs of this compound exhibit improved bioactivity, and how do substitutions influence potency?
Comparative SAR studies reveal:
| Substitution | Biological Impact | Source |
|---|---|---|
| Chlorine at C5 (benzoxazole) | Enhances antimicrobial activity (MIC: 2–4 µg/mL) | |
| 3-Methylphenyl (amide) | Improves metabolic stability (t₁/₂ > 6h in liver microsomes) | |
| Nitro group at C4 (phenyl) | Reduces cytotoxicity (EC₅₀ > 100 µM) |
Q. How can conflicting data on its solubility and stability be resolved?
Contradictions arise from:
- Solvent polarity : LogP calculations (2.8 ± 0.3) suggest moderate solubility in DMSO (>50 mg/mL) but poor aqueous solubility (<0.1 mg/mL) .
- pH-dependent stability : Degrades at pH < 3 (hydrolysis of benzoxazole ring) or pH > 10 (amide cleavage). Buffered solutions (pH 6–8) enhance shelf life .
- Light sensitivity : UV-Vis spectra show λmax at 310 nm; storage in amber vials under N₂ prevents photodegradation .
Q. What computational methods are effective for predicting binding modes with biological targets?
Advanced approaches include:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., EGFR kinase) .
- MD simulations : GROMACS analyzes ligand-protein stability over 100 ns trajectories, highlighting key residues (e.g., Lys721 in EGFR) .
- QSAR models : CoMFA/CoMSIA correlates electronic parameters (Hammett σ) with IC₅₀ values .
Methodological Considerations
Q. How should researchers design assays to distinguish between on-target and off-target effects?
- Negative controls : Use structurally similar inert analogs (e.g., dechlorinated version) .
- CRISPR knockouts : Eliminate suspected targets (e.g., EGFR) in cell lines to confirm mechanism .
- Biophysical validation : SPR or ITC measures direct binding affinity (KD < 1 µM for on-target hits) .
Q. What strategies mitigate batch-to-batch variability in biological assays?
- Standardized synthesis : Strict control of reaction time (±5%) and solvent ratios (±2%) .
- QC protocols : Mandatory NMR/MS for each batch; reject batches with impurity peaks >2% .
- Interlab validation : Collaborate with ≥2 independent labs to confirm EC₅₀ reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
